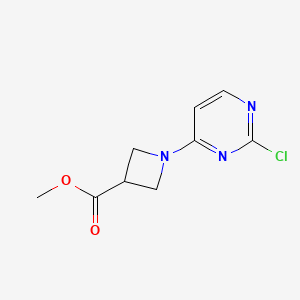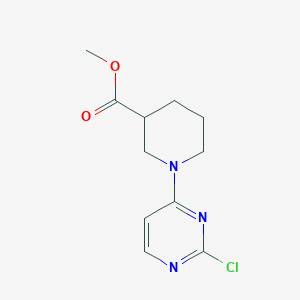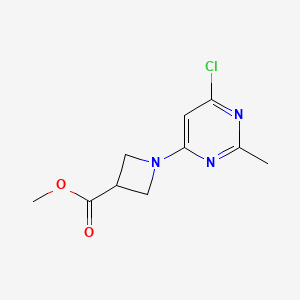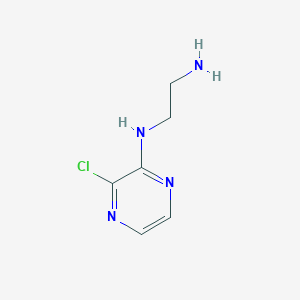
6-((4-fluorobenzyl)amino)pyrimidine-2,4(1H,3H)-dione
Vue d'ensemble
Description
6-((4-fluorobenzyl)amino)pyrimidine-2,4(1H,3H)-dione (hereafter referred to as 6-FBAP) is a small molecule of interest in scientific research due to its potential applications in drug design and development. 6-FBAP has been studied for its ability to inhibit the activity of certain enzymes and proteins, as well as its potential to modulate the activity of certain signaling pathways. This review provides an overview of 6-FBAP, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Applications De Recherche Scientifique
Herbicidal Activities
Studies have synthesized compounds with pyrimidine-2,4(1H,3H)-dione structures, showing that some exhibit significant herbicidal activities against certain plant species. For example, a compound with a trifluoromethyl group displayed herbicidal effectiveness, highlighting the potential agricultural applications of such chemicals (Yang Huazheng, 2013).
Synthesis Methodologies
Research into the facile construction of pyrimido[4,5-d]pyrimidones demonstrates the chemical versatility and potential for creating various derivatives for further study. This includes exploring reactions with primary aromatic or heterocyclic amines, showcasing the synthetic utility of pyrimidine-2,4(1H,3H)-dione structures in generating complex heterocycles (W. Hamama et al., 2012).
Antimicrobial Evaluation
The antimicrobial properties of pyrimidine derivatives have been a point of interest, with some compounds showing moderate activity against bacteria such as S. aureus, E. coli, and B. subtilis. This suggests potential for the development of new antimicrobial agents based on pyrimidine-2,4(1H,3H)-dione structures (S. Vlasov et al., 2022).
Optical and Nonlinear Optical Properties
Compounds based on pyrimidine-2,4(1H,3H)-dione have been studied for their optical and nonlinear optical properties, indicating their potential application in material science for the development of new optical devices. This research underscores the importance of understanding the electronic and structural characteristics of these compounds (B. Mohan et al., 2020).
Propriétés
IUPAC Name |
6-[(4-fluorophenyl)methylamino]-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3O2/c12-8-3-1-7(2-4-8)6-13-9-5-10(16)15-11(17)14-9/h1-5H,6H2,(H3,13,14,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNWJDXVVQJABEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC2=CC(=O)NC(=O)N2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



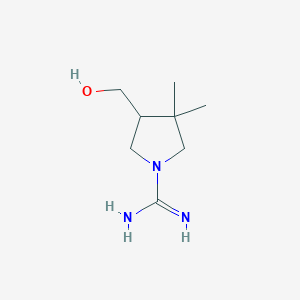
![2-(4-(Methoxymethyl)-2-azaspiro[4.5]decan-2-yl)ethan-1-ol](/img/structure/B1481383.png)

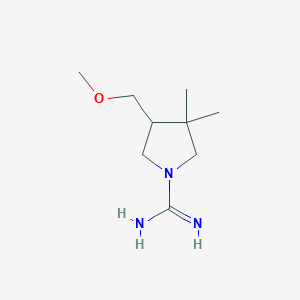

![2-(4-(Methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethan-1-amine](/img/structure/B1481389.png)
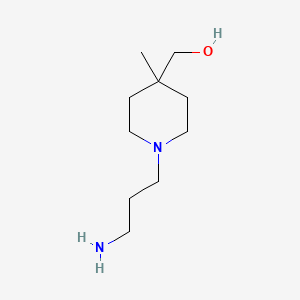
![(2-(3-Aminopropyl)-2-azaspiro[4.5]decan-4-yl)methanol](/img/structure/B1481391.png)


